molecular formula C9H8N4O B3051304 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol CAS No. 32787-78-3

4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B3051304
CAS No.: 32787-78-3
M. Wt: 188.19
InChI Key: NOVRDRZKUXJKNR-XGICHPGQSA-N
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Description

4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a chemical compound that features a triazole ring and a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4H-1,2,4-triazole. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
  • 2,4-Dibromo-6-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Comparison: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol is unique due to its specific combination of a triazole ring and a phenol group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it has shown higher sensitivity and efficiency in luminescent detection applications .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRDRZKUXJKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
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4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
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4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol

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